molecular formula C22H20N2O3S B11420348 3-hydroxy-7-(2-methoxyphenyl)-3-(4-methylphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

3-hydroxy-7-(2-methoxyphenyl)-3-(4-methylphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

Cat. No.: B11420348
M. Wt: 392.5 g/mol
InChI Key: RMFKKZWNVMFQOR-UHFFFAOYSA-N
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Description

3-HYDROXY-7-(2-METHOXYPHENYL)-3-(4-METHYLPHENYL)-5-OXO-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE is a complex organic compound that belongs to the thiazolopyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXY-7-(2-METHOXYPHENYL)-3-(4-METHYLPHENYL)-5-OXO-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the thiazolopyridine core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the methoxyphenyl and methylphenyl groups via substitution reactions.

    Oxidation and Reduction: Adjusting the oxidation state of intermediates to achieve the desired functional groups.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Employing chromatography, crystallization, and other purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-HYDROXY-7-(2-METHOXYPHENYL)-3-(4-METHYLPHENYL)-5-OXO-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halides or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-HYDROXY-7-(2-METHOXYPHENYL)-3-(4-METHYLPHENYL)-5-OXO-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-HYDROXY-7-(2-METHOXYPHENYL)-3-(4-METHYLPHENYL)-5-OXO-2H,3H,5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-8-CARBONITRILE include other thiazolopyridine derivatives with different substituents.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer unique biological activities and chemical properties compared to other thiazolopyridine derivatives.

Properties

Molecular Formula

C22H20N2O3S

Molecular Weight

392.5 g/mol

IUPAC Name

3-hydroxy-7-(2-methoxyphenyl)-3-(4-methylphenyl)-5-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

InChI

InChI=1S/C22H20N2O3S/c1-14-7-9-15(10-8-14)22(26)13-28-21-18(12-23)17(11-20(25)24(21)22)16-5-3-4-6-19(16)27-2/h3-10,17,26H,11,13H2,1-2H3

InChI Key

RMFKKZWNVMFQOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(CSC3=C(C(CC(=O)N32)C4=CC=CC=C4OC)C#N)O

Origin of Product

United States

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